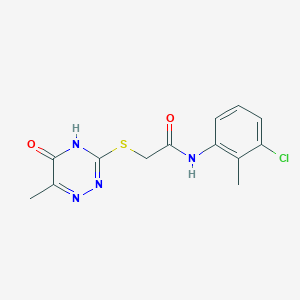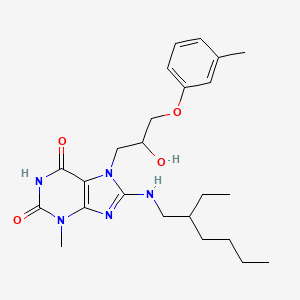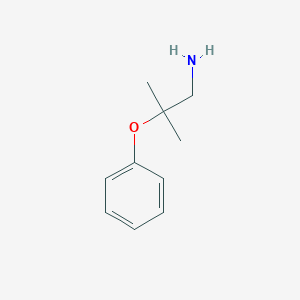![molecular formula C15H8Cl2F5NO2 B2942609 N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-20-4](/img/structure/B2942609.png)
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains an acetamide group (a functional group consisting of an acetyl group single-bonded to a nitrogen atom). It also contains dichlorophenyl and trifluoromethylphenoxy groups .
Molecular Structure Analysis
The molecular structure of such compounds can often be determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, acetamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Applications De Recherche Scientifique
Environmental Fate and Behavior of Related Chemicals
Chemicals with structural similarities to N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, such as parabens and chlorophenols, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite treatments that eliminate them relatively well from wastewater, these compounds persist at low concentrations in effluents and are ubiquitous in surface water and sediments, reflecting continuous introduction into the environment due to the consumption of products containing these chemicals (Haman et al., 2015). The environmental persistence of these compounds underscores the importance of investigating the fate and behavior of this compound, particularly in aquatic ecosystems.
Toxicological and Pharmacological Effects
Research into the toxicological and pharmacological effects of related compounds, such as chlorogenic acid and various chlorinated hydrocarbons, highlights the diverse biological activities these chemicals can exhibit. For instance, chlorogenic acid has been identified as possessing antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties, among others (Naveed et al., 2018). Similarly, studies on chlorinated hydrocarbons and their metabolites, like DDT and DDE, have focused on their endocrine-disrupting activities in humans and wildlife (Burgos-Aceves et al., 2021). These findings indicate a potential area of research into the biological effects of this compound, particularly concerning its toxicological profile and mechanism of action.
Environmental and Human Health Risks
The widespread use and environmental persistence of structurally similar compounds to this compound raise concerns about their potential risks to human health and the environment. For example, benzophenone-3, used in sunscreens, has been detected in various environmental compartments and is known for its endocrine-disrupting effects (Kim & Choi, 2014). These concerns emphasize the importance of assessing the ecological and health risks associated with the use and release of this compound into the environment.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F5NO2/c16-10-5-2-6-11(17)12(10)23-13(24)15(21,22)25-9-4-1-3-8(7-9)14(18,19)20/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCFTMNXYDUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=CC=C2Cl)Cl)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![2-cyclopentyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2942540.png)


![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)


